2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Beschreibung
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name, 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide , follows hierarchical substitution rules for polycyclic systems. The parent structure is chromen-2-one (a benzene ring fused to a pyrone ring), with substituents prioritized as follows:
- 7-Hydroxy : A hydroxyl group at position 7 on the benzene ring.
- 4-Methyl : A methyl group at position 4 on the pyrone ring.
- 2-Oxo : The ketone group at position 2 defines the chromen-2-one core.
- 3-yl-Acetamide : An acetamide group (-NH-C(O)-CH$$_2$$-) attached to position 3 of the chromenone, with the nitrogen further bonded to a 2-(4-methoxyphenyl)ethyl chain.
This nomenclature aligns with IUPAC guidelines for fused bicyclic systems, where numbering begins at the oxygen atom in the pyrone ring and proceeds clockwise.
Molecular Architecture: Chromen-2-One Core and Acetamide Substituent Analysis
The molecule comprises three distinct regions (Figure 1):
- Chromen-2-one core : A bicyclic system with a benzene ring (positions 5–10) fused to a γ-pyrone ring (positions 1–4). Critical substituents include:
- A hydroxyl group at position 7, enabling hydrogen bonding.
- A methyl group at position 4, enhancing lipophilicity.
- Acetamide side chain : Attached to position 3, this group features:
- A carbonyl (C=O) capable of dipole interactions.
- An NH group that participates in hydrogen bonding.
- 4-Methoxyphenethyl moiety : A two-carbon ethyl linker connects the acetamide nitrogen to a para-methoxy-substituted benzene ring. The methoxy group (-OCH$$_3$$) donates electron density via resonance.
Table 1: Key Structural Features
| Component | Position | Functional Role |
|---|---|---|
| Chromen-2-one core | 1–10 | Scaffold for electronic conjugation |
| 7-Hydroxy group | 7 | Hydrogen bond donor/acceptor |
| 4-Methyl group | 4 | Steric stabilization |
| Acetamide carbonyl | 3 | Electrophilic site for reactivity |
| 4-Methoxyphenyl | Para | Electron-donating resonance effects |
Stereoelectronic Properties: Conformational Analysis of Methoxyphenethyl Moiety
The 2-(4-methoxyphenyl)ethyl chain exhibits conformational flexibility due to free rotation around the C-N and C-C bonds. Key electronic effects include:
- Methoxy resonance : The para-methoxy group donates electron density to the phenyl ring, increasing its nucleophilicity. This contrasts with electron-withdrawing groups (e.g., nitro) in analogous compounds.
- Acetamide dipole : The carbonyl group (C=O) creates a dipole moment of ~2.7 D, polarizing the adjacent NH group.
- Chromenone π-system : The fused aromatic system delocalizes electrons across the pyrone and benzene rings, resulting in a planar geometry that favors π-π stacking interactions.
Computational studies suggest the lowest-energy conformer places the methoxyphenyl ring perpendicular to the chromenone plane, minimizing steric clash between the methyl (position 4) and ethyl linker.
Comparative Structural Analysis with Related Coumarin Derivatives
The target compound shares structural motifs with bioactive coumarins but differs in substituent placement and electronic profiles:
Table 2: Structural Comparison with Analogous Coumarins
The target molecule’s 4-methyl and 7-hydroxy groups enhance stability compared to simpler coumarins, while the methoxyphenethyl chain introduces steric and electronic complexity absent in derivatives like 6-acetamidocoumarin.
Eigenschaften
Molekularformel |
C21H21NO5 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H21NO5/c1-13-17-8-5-15(23)11-19(17)27-21(25)18(13)12-20(24)22-10-9-14-3-6-16(26-2)7-4-14/h3-8,11,23H,9-10,12H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
VIQUZEAZYUABTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCCC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Starting Materials and Reaction Conditions
-
4-Chlororesorcinol (1) and ethyl acetoacetate (2) are condensed in a strong acidic medium (e.g., concentrated sulfuric acid or polyphosphoric acid) at 80–100°C for 4–6 hours.
-
This reaction yields 6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromene (3) as a key intermediate, which is subsequently hydrolyzed to form the carboxylic acid derivative.
Functionalization at Position 3
-
The acetic acid side chain at position 3 is introduced through alkylation or esterification . For example, methyl (7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is synthesized by reacting the chromenone core with methyl bromoacetate in the presence of a base like potassium carbonate.
-
Hydrolysis of the methyl ester using aqueous NaOH or hydrazine hydrate yields 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid (4), a critical intermediate for amide formation.
Synthesis of the Acetamide Side Chain
The target compound’s acetamide group is introduced via coupling the carboxylic acid intermediate (4) with 2-(4-methoxyphenyl)ethylamine (5). This step requires careful optimization to ensure high yield and purity.
Amide Coupling Strategies
Two primary methods are employed:
-
Direct Coupling with Carbodiimide Reagents :
-
A mixture of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid (4), 2-(4-methoxyphenyl)ethylamine (5), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI.HCl) in dimethylformamide (DMF) is stirred at room temperature for 12–24 hours.
-
Hydroxybenzotriazole (HOBt) is often added to suppress racemization and improve reaction efficiency.
-
-
Alkylation Followed by Aminolysis :
-
The methyl ester derivative of the chromenone core is treated with 2-(4-methoxyphenyl)ethylamine (5) in the presence of a strong base like sodium hydride (NaH) in DMF at 60–80°C.
-
This one-pot method avoids isolation of the carboxylic acid intermediate but may require longer reaction times (8–12 hours).
-
Purification and Characterization
Purification Techniques
Spectroscopic Validation
-
IR Spectroscopy : Confirms the presence of amide C=O (1650–1680 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) groups.
-
¹H-NMR : Key signals include:
Optimization and Challenges
Reaction Yield Comparison
Common Side Reactions
-
Ester Hydrolysis : Prolonged exposure to moisture may hydrolyze the acetamide back to the carboxylic acid.
-
Oxidation of Methoxy Groups : Elevated temperatures (>80°C) can degrade the 4-methoxyphenyl moiety, necessitating inert atmospheres.
Alternative Synthetic Routes
Hydrazide Intermediate Approach
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Hydroxy- und Methylgruppen. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe im Chromen-2-on-Kern angreifen. Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Acetamidgruppe. Reagenzien wie Natriumhydrid und Alkylhalogenide werden häufig verwendet.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Natriumhydrid in Dimethylformamid (DMF) mit Alkylhalogeniden.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von alkylierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1.1 Anti-inflammatory Activity
Research has demonstrated that coumarin derivatives exhibit significant anti-inflammatory properties. In a study involving various substituted coumarins, compounds similar to 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide showed inhibition rates of inflammation ranging from 65% to 74% when tested in animal models with carrageenan-induced edema . The compound's structure suggests it may interact with inflammatory pathways, making it a candidate for further investigation in treating inflammatory disorders.
1.2 Anticancer Properties
Coumarin derivatives are also recognized for their anticancer activities. Studies have indicated that modifications to the coumarin core can enhance cytotoxic effects against various cancer cell lines. The structural features of this compound may contribute to its potential as an anticancer agent by inducing apoptosis or inhibiting tumor growth .
Biological Evaluations
3.1 Pharmacological Studies
Pharmacological evaluations have been conducted to assess the efficacy and safety profiles of coumarin derivatives like this compound. These studies typically involve:
- In Vivo Testing : Animal models are employed to evaluate anti-inflammatory and anticancer effects, measuring parameters such as paw edema reduction and tumor size inhibition.
- In Vitro Assays : Cell viability assays are used to determine the cytotoxic effects on cancer cell lines, providing insights into the compound's mechanism of action.
Case Studies
Wirkmechanismus
The mechanism of action of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with various molecular targets. It is believed to exert its effects through the following pathways:
Antioxidant Activity: The hydroxy group in the chromen-2-one core can donate electrons to neutralize free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the activity of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of inflammatory mediators.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Vergleich Mit ähnlichen Verbindungen
Anti-Inflammatory Activity: Coumarin-Acetamide Hybrids
- Compound A: (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide Structure: Features a chloro-phenyl substituent instead of the hydroxy group at the coumarin 7-position. Activity: Exhibited superior anti-inflammatory activity (in vitro) compared to ibuprofen, attributed to the chloro-phenyl group enhancing lipophilicity and target interaction .
Target Compound : Lacks the chloro-phenyl group but retains the 7-hydroxycoumarin core. Hydroxy groups often improve solubility but may reduce membrane permeability compared to halogenated analogs.
Anticancer Activity: Quinazoline-Sulfonyl Acetamides
Compound B : N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- Structure : Contains a quinazoline-sulfonyl moiety linked to the 4-methoxyphenethyl group.
- Activity : Demonstrated remarkable cytotoxicity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cancer cell lines (MTT assay) .
- Data : IC50 values ranged from 1.2–4.7 µM, outperforming other acetamides in the study.
Target Compound : The coumarin core may offer different mechanisms (e.g., topoisomerase inhibition) compared to quinazoline-based compounds. Direct anticancer data for the target compound are unavailable in the evidence.
Hypoglycemic Activity: N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives
Compound 3a : N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide
- Compound 3c: N-[2-(4-Methoxyphenyl)ethyl]-2-phenoxy-acetamide Structure: Phenoxy group instead of naphthalene. Activity: Moderate activity (20.6% blood sugar reduction in diabetic rats) .
Structural Analogues with Modified Substituents
Key Research Findings and Trends
- Substituent Effects : Halogenation (e.g., chloro in Compound A) enhances lipophilicity and bioactivity, while hydroxy groups improve solubility .
- Pharmacological Synergy : Coumarin-acetamide hybrids (e.g., Target Compound) could leverage dual antioxidant and anti-inflammatory pathways, though empirical data are needed.
Biologische Aktivität
The compound 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide , a derivative of coumarin, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antioxidant, and potential anticancer effects, supported by relevant studies and findings.
- Molecular Formula : C20H19NO5
- Molecular Weight : 353.37 g/mol
- CAS Number : 95903-37-0
1. Anti-inflammatory Effects
Research indicates that derivatives of coumarin, including the compound , exhibit significant anti-inflammatory properties. A study demonstrated that the compound can effectively suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages. This suppression occurs through inhibition of the NF-κB signaling pathway, which is crucial in inflammatory responses .
Table 1: Inhibitory Effects on Cytokine Release
| Compound | Cytokine Inhibition | Mechanism |
|---|---|---|
| This compound | TNF-α, IL-6 | NF-κB pathway inhibition |
| Umbelliferone Derivatives | TNF-α, IL-6 | MAPK signaling pathway inhibition |
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. Studies show that coumarin derivatives can scavenge free radicals effectively. The radical scavenging activity is attributed to the presence of hydroxyl groups on the coumarin ring, which enhance electron donation capabilities .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Concentration (µg/mL) |
|---|---|---|
| 7-Hydroxycoumarin | 91% | 250 |
| 2-(7-hydroxy-4-methyl...) | TBD | TBD |
3. Anticancer Properties
Emerging evidence suggests that coumarin derivatives may possess anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves modulation of apoptotic pathways and downregulation of oncogenes .
Case Study: Anticancer Efficacy
In a recent study involving human cancer cell lines:
- The compound was tested against breast and colon cancer cells.
- Results indicated a significant reduction in cell viability at concentrations above 50 µM.
4. Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with biological targets. For instance, it has been shown to form hydrogen bonds with key residues in target proteins involved in inflammation and cancer progression, enhancing its inhibitory efficacy .
Q & A
Q. What are the optimized synthetic pathways for 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions starting with coumarin derivatives and functionalized phenethylamines. Key steps include:
- Coumarin core activation : Bromination or hydroxylation of 4-methyl-7-hydroxycoumarin derivatives to introduce reactive sites .
- Amide coupling : Use of coupling agents (e.g., EDC/HOBt) to link the coumarin moiety to the phenethylamine group under inert atmospheres .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred to stabilize intermediates. Temperature control (0–5°C during coupling; room temperature for cyclization) minimizes side reactions .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (ethyl acetate/hexane) achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., 7-hydroxy group at δ 7.69 ppm; methoxyphenyl protons at δ 7.16–7.39 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect byproducts .
- Mass spectrometry : ESI/APCI(+) confirms molecular weight (e.g., [M+H]⁺ at m/z 347) .
Q. How does the compound’s solubility profile impact in vitro bioactivity assays?
The compound exhibits limited aqueous solubility due to its hydrophobic coumarin and methoxyphenyl groups. Strategies include:
- Solubilization agents : DMSO (≤1% v/v) for stock solutions .
- Surfactants : Polysorbate-80 or cyclodextrins enhance solubility in cell culture media .
Advanced Research Questions
Q. What computational methods can predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 or EGFR). Docking scores correlate with experimental IC₅₀ values .
- MD simulations : GROMACS assesses binding stability (e.g., RMSD < 2 Å over 100 ns) and identifies key residues (e.g., Lys231 in COX-2) .
Q. How can contradictory bioactivity data across studies (e.g., IC₅₀ variability in anti-cancer assays) be reconciled?
Discrepancies arise from:
- Assay conditions : Variations in cell lines (e.g., MCF-7 vs. HeLa), serum content, or incubation time .
- Metabolic stability : CYP450-mediated degradation in liver microsomes reduces efficacy in certain models .
- Statistical rigor : Use of standardized protocols (e.g., NIH Guidelines) and triplicate measurements minimizes variability .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug modification : Esterification of the 7-hydroxy group enhances oral bioavailability (e.g., 2.5-fold increase in AUC) .
- Nanocarriers : Liposomal encapsulation extends half-life (t₁/₂ from 2 h to 8 h in rodent models) .
- Metabolic blocking : Deuterium substitution at labile positions reduces first-pass metabolism .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
